2-[(2-chlorobenzyl)sulfanyl]-N'-[(2E)-4-methyl-4-phenylpentan-2-ylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(2E)-4-METHYL-4-PHENYLPENTAN-2-YLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a chlorophenyl group, a sulfanyl group, and an acetohydrazide moiety.
Preparation Methods
The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(2E)-4-METHYL-4-PHENYLPENTAN-2-YLIDENE]ACETOHYDRAZIDE involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the Chlorophenyl Methyl Sulfanyl Intermediate: This step involves the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorophenyl methyl sulfide.
Condensation Reaction: The intermediate is then reacted with acetohydrazide under acidic conditions to form the desired product.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(2E)-4-METHYL-4-PHENYLPENTAN-2-YLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the hydrazide moiety, using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique molecular structure and reactivity.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(2E)-4-METHYL-4-PHENYLPENTAN-2-YLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule for research.
Comparison with Similar Compounds
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(2E)-4-METHYL-4-PHENYLPENTAN-2-YLIDENE]ACETOHYDRAZIDE can be compared with similar compounds such as:
2-Chlorophenyl Methyl Sulfone: This compound has a similar chlorophenyl group but differs in its oxidation state and functional groups.
Acetohydrazide Derivatives: Other derivatives of acetohydrazide may have different substituents, leading to variations in their chemical and biological properties.
Sulfanyl Compounds: Compounds with sulfanyl groups can have different reactivities and applications depending on their overall structure.
Properties
Molecular Formula |
C21H25ClN2OS |
---|---|
Molecular Weight |
389.0 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-[(E)-(4-methyl-4-phenylpentan-2-ylidene)amino]acetamide |
InChI |
InChI=1S/C21H25ClN2OS/c1-16(13-21(2,3)18-10-5-4-6-11-18)23-24-20(25)15-26-14-17-9-7-8-12-19(17)22/h4-12H,13-15H2,1-3H3,(H,24,25)/b23-16+ |
InChI Key |
SHDLAGNUNPUCMJ-XQNSMLJCSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSCC1=CC=CC=C1Cl)/CC(C)(C)C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)CSCC1=CC=CC=C1Cl)CC(C)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.